[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone

Catalog No.
S11279404
CAS No.
1005060-04-7
M.F
C19H23FN2O
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1...

CAS Number

1005060-04-7

Product Name

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone

IUPAC Name

[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C19H23FN2O/c20-18-3-1-2-16(12-18)19(23)22-8-6-21(7-9-22)13-17-11-14-4-5-15(17)10-14/h1-5,12,14-15,17H,6-11,13H2

InChI Key

AATLTRSTZYMCGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC(=CC=C4)F

The compound 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic molecule characterized by its bicyclic structure and piperazine moiety. The bicyclo[2.2.1]heptane framework contributes to the compound's unique three-dimensional conformation, which may influence its biological interactions and properties. The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and potential bioactivity, making it an interesting candidate for pharmacological studies.

The chemical behavior of this compound can be analyzed through various reactions typical of organic molecules, including:

  • Nucleophilic substitutions: The piperazine nitrogen can act as a nucleophile, facilitating reactions with electrophiles.
  • Electrophilic aromatic substitutions: The fluorophenyl group can undergo electrophilic substitution, particularly under acidic conditions.
  • Rearrangements: The bicyclic structure may participate in rearrangements under specific conditions, altering the connectivity of atoms within the molecule.

These reactions are fundamental in understanding the reactivity and potential transformations of the compound in biological systems.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant effects: Compounds containing piperazine derivatives have been linked to serotonin receptor modulation.
  • Antitumor activity: Bicyclic compounds often show promise in cancer treatment due to their ability to interact with various biological targets.
  • Antimicrobial properties: The presence of specific functional groups may enhance the compound's efficacy against bacterial strains.

These activities highlight the potential therapeutic applications of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone.

The synthesis of this compound typically involves several key steps:

  • Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cyclization methods involving suitable precursors.
  • Piperazine introduction: A coupling reaction between a piperazine derivative and the bicyclic intermediate is performed.
  • Fluorophenyl attachment: This step may involve electrophilic aromatic substitution or other coupling strategies to introduce the 3-fluorophenyl group.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

The potential applications of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting neurological disorders or cancers.
  • Chemical probes: For studying biological pathways and mechanisms involving specific receptors or enzymes.
  • Material science: Exploration as a precursor for synthesizing novel materials with unique properties.

Interaction studies are crucial for elucidating how this compound interacts with biological targets. Techniques such as:

  • Molecular docking simulations: These can predict binding affinities and orientations within target proteins.
  • In vitro assays: These help determine the biological efficacy and mechanism of action through various cellular models.

Such studies provide insights into the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural features with 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone, including:

Compound NameStructure FeaturesUnique Properties
1-(4-Fluorophenyl)-piperazinePiperazine ring, fluorine substitutionKnown for anxiolytic effects
4-(Bicyclo[2.2.1]heptan-2-yl)methyl-piperazineSimilar bicyclic structurePotentially different receptor interactions
3-(Piperazin-1-yl)phenolSimple phenolic structureExhibits neuroprotective activity

The uniqueness of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone lies in its specific bicyclic framework combined with a fluorinated aromatic system, which may enhance its interaction profile compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

314.17944152 g/mol

Monoisotopic Mass

314.17944152 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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